
4-(Cyclopentylamino)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopentylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a cyclopentylamino group attached to the fourth position of the nicotinic acid ring. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)nicotinic acid typically involves the nucleophilic substitution of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Efforts are being made to develop greener methods for the industrial production of these compounds.
化学反应分析
Types of Reactions
4-(Cyclopentylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction can produce reduced amines or alcohols.
科学研究应用
4-(Cyclopentylamino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme regulation and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating metabolic disorders and its anti-inflammatory properties.
作用机制
The mechanism of action of 4-(Cyclopentylamino)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nicotinic acid receptors and other cellular receptors involved in metabolic processes.
Pathways Involved: It plays a role in redox reactions and can influence pathways related to lipid metabolism, inflammation, and cellular signaling
相似化合物的比较
Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, it is used in various therapeutic applications.
Nicotinamide Riboside: A form of vitamin B3 that is converted to NAD in the body and has unique metabolic effects.
Uniqueness
4-(Cyclopentylamino)nicotinic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentylamino group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
4-(cyclopentylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13)(H,14,15) |
InChI 键 |
KCIBOMJBGLNXSP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC2=C(C=NC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


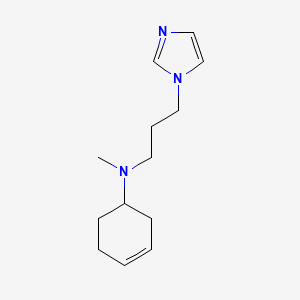
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
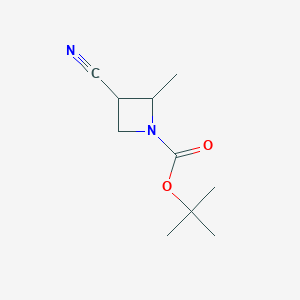
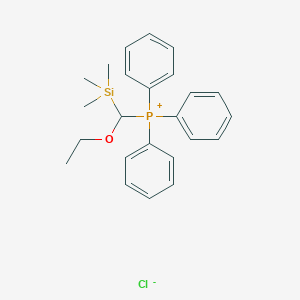
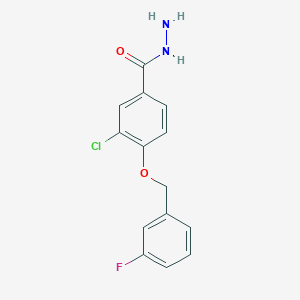
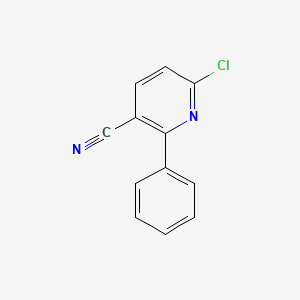
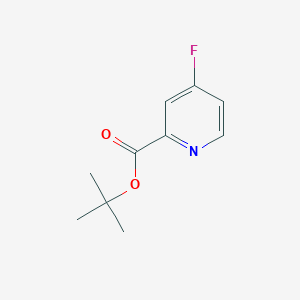

![(S)-Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13002078.png)
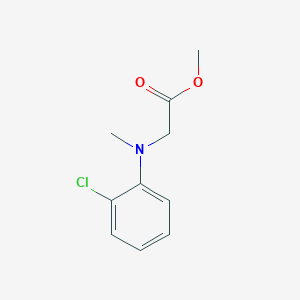
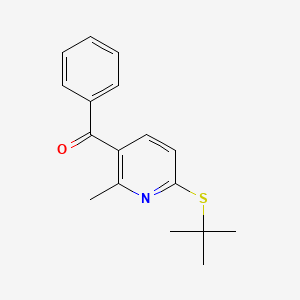
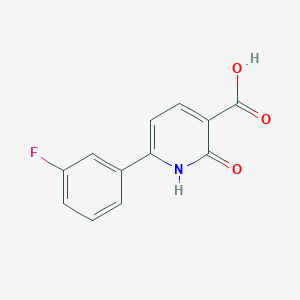
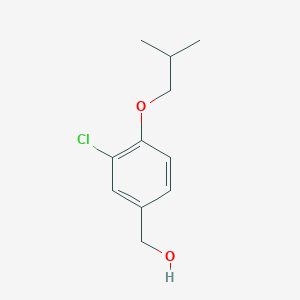
![{1-Azabicyclo[2.2.2]octan-2-yl}methanamine](/img/structure/B13002101.png)
